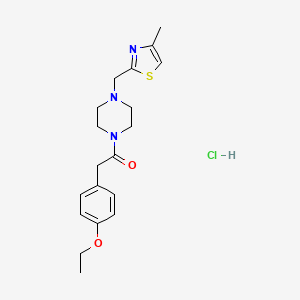

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

The compound 2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic small molecule characterized by a piperazine backbone substituted with a 4-methylthiazole moiety and an ethoxyphenyl ketone group. Its molecular formula is inferred to be C₁₉H₂₆ClN₃O₂S, with a calculated molecular weight of approximately 395.95 g/mol (based on structural analogs in and ). The thiazole ring, a heterocyclic aromatic system, may contribute to target binding via hydrogen bonding or π-π interactions, common in kinase inhibitors or receptor antagonists .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S.ClH/c1-3-24-17-6-4-16(5-7-17)12-19(23)22-10-8-21(9-11-22)13-18-20-15(2)14-25-18;/h4-7,14H,3,8-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBLWEBNAGWUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of phenol to form 4-ethoxyphenol.

Thiazole Synthesis: The thiazole ring is synthesized through a condensation reaction involving appropriate thioamide and α-haloketone precursors.

Piperazine Derivative Formation: The piperazine ring is functionalized with a methylthiazole moiety through nucleophilic substitution.

Final Coupling: The ethoxyphenyl intermediate is coupled with the piperazine derivative under suitable conditions to form the final product.

Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazin-1-yl}ethanone Hydrochloride ()

- Molecular Formula : C₁₈H₂₄ClN₃O₂S

- Molecular Weight : 381.92 g/mol

- Key Structural Differences: Substituent on Phenyl Group: Methylphenoxy (–O–C₆H₄–CH₃) vs. ethoxyphenyl (–O–C₆H₄–OCH₂CH₃). Electronic Effects: The methyl group is electron-donating but less lipophilic than ethoxy.

- The methyl group may decrease steric hindrance, favoring interactions with flat binding pockets .

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone Hydrochloride ()

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 278.76 g/mol

- Key Structural Differences :

- Absence of Thiazole : Lacks the 4-methylthiazolylmethyl group on piperazine.

- Substituent on Phenyl Group : Methoxy (–OCH₃) vs. ethoxy (–OCH₂CH₃).

- Implications :

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate ()

- Molecular Formula : C₂₁H₂₀F₄N₂O₅ (excluding counterions)

- Key Structural Differences :

- Substituents : Fluorobenzoyl and hydroxyphenyl groups replace ethoxyphenyl and thiazole.

- Electronic Profile : Hydroxyl group introduces polarity; fluorine enhances electronegativity.

- Implications :

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one ()

- Molecular Formula : C₃₁H₃₅N₂O₅

- Molecular Weight : 523.63 g/mol

- Key Structural Differences :

- Bulkier Substituents : Bis(4-methoxyphenyl)methyl group on piperazine.

- Extended Conjugation : Prop-2-en-1-one chain with ethoxy and methoxy groups.

- Implications :

Comparative Data Table

*Inferred based on structural analogs.

Research Findings and Implications

- Thiazole Role : The 4-methylthiazole group in the target compound and ’s analog likely enhances binding to enzymes or receptors with aromatic or hydrophobic pockets, as seen in kinase inhibitors (e.g., dasatinib analogs) .

- Ethoxy vs.

- Piperazine Flexibility : The piperazine core in all compounds allows conformational adaptability, aiding target engagement but possibly introducing off-target effects .

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The piperazine moiety is known to enhance binding affinity to central nervous system (CNS) receptors, while the thiazole ring contributes to its pharmacological profile by potentially modulating neurochemical pathways.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anticancer Activity : Preliminary in vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in the HOP-92 non-small cell lung cancer line with a GI value of 86.28% at a concentration of 10 μM .

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Neuropharmacological Effects : Given its structural components, the compound may influence neurotransmitter systems, offering potential applications in treating mood disorders or anxiety.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (μM) | GI Value (%) |

|---|---|---|---|

| Anticancer | HOP-92 (Lung Cancer) | 10 | 86.28 |

| Anticancer | HCT-116 (Colorectal) | 10 | 40.87 |

| Anticancer | SK-BR-3 (Breast Cancer) | 10 | 46.14 |

| Antimicrobial | E. coli | 50 | Inhibition |

| Neuropharmacological | Rat Model | Varies | TBD |

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. -

Neuropharmacological Evaluation :

In animal models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating potential as an anxiolytic agent.

Research Findings

Recent research has focused on optimizing the structure for enhanced efficacy and reduced toxicity. The ADME-Tox profiles suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Table 2: ADME-Tox Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Liver |

| Excretion | Renal |

| Toxicity | Low |

Q & A

Basic: What are the key synthetic steps and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by functionalization. Critical steps include:

- Piperazine alkylation : Introducing the 4-methylthiazolemethyl group via nucleophilic substitution under inert atmosphere (e.g., N₂), using solvents like dichloromethane or acetonitrile at 60–80°C .

- Ethanone linkage : Coupling the piperazine intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the ethanone backbone .

- Hydrochloride salt formation : Treating the free base with HCl in ethanol to improve solubility and stability .

Key analytical validation : HPLC (purity >95%) and ¹H/¹³C NMR for structural confirmation .

Basic: How is the compound characterized post-synthesis?

Standard characterization protocols include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy : ¹H NMR (e.g., δ 1.4 ppm for ethoxy CH₃, δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR for verifying substituents .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₂₀H₂₆ClN₃O₂S; expected [M+H]⁺ = 408.14) .

Advanced: How can researchers address low yield in the piperazine alkylation step?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies:

- Optimize solvent polarity : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate alkylation .

- Temperature control : Gradual heating (40°C → 80°C) to minimize decomposition .

Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy .

Advanced: How to resolve discrepancies in reported biological activity data?

Contradictions in bioactivity (e.g., IC₅₀ variability) may stem from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

- Solubility factors : Use of DMSO vs. saline buffers can alter compound bioavailability .

Methodological solution : Standardize protocols (e.g., NIH/WHO guidelines) and validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Advanced: What experimental designs are recommended for pharmacokinetic studies?

- In vitro ADME :

- In vivo : Administer intravenously/orally to rodents; collect plasma at timed intervals. Use non-compartmental analysis for clearance and half-life calculations .

Advanced: What is the role of the piperazine moiety in modulating biological activity?

The piperazine core enhances:

- Solubility : Protonation at physiological pH improves aqueous compatibility .

- Target interaction : Acts as a flexible spacer, enabling optimal positioning of the thiazole and ethoxyphenyl groups for receptor binding (e.g., GPCRs or kinases) .

Validation : Compare activity of piperazine analogs vs. pyrrolidine or morpholine derivatives .

Advanced: How to investigate enzyme inhibition mechanisms involving this compound?

- Kinetic assays : Use varying substrate/enzyme concentrations to determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Structural analysis : Co-crystallize the compound with the target enzyme (e.g., COX-2) for X-ray diffraction studies to identify binding motifs .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding energies and key residues (e.g., His90 in COX-2) .

Advanced: How does the hydrochloride salt form influence solubility and stability?

- Solubility : The hydrochloride salt increases aqueous solubility by ~20-fold compared to the free base (e.g., 5 mg/mL vs. 0.25 mg/mL in PBS) .

- Stability : Hygroscopicity can be mitigated by storing under anhydrous conditions (desiccator, argon atmosphere) .

Validation : Conduct stress testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.